Glycin-n-amylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine is a nonessential amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . Glycin-n-amylester is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycin-n-amylester typically involves the esterification of glycine with n-amyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction can be represented as follows:
Glycine+n-Amyl AlcoholAcid Catalystthis compound+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Glycin-n-amylester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycine and n-amyl alcohol.
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Oxidation: Under oxidative conditions, the ester group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Acidic or basic catalysts, such as sulfuric acid or sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycine and n-amyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Glycin-n-amylester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential substrate for enzyme-catalyzed reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of glycin-n-amylester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release glycine, which acts as an inhibitory neurotransmitter in the central nervous system and a co-agonist at excitatory N-methyl-D-aspartic acid (NMDA) receptors . Glycine also plays a role in antioxidative reactions and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Glycine Ethyl Ester: Another ester derivative of glycine, used in similar applications but with different physical and chemical properties.
Glycine Methyl Ester: A smaller ester derivative, often used in peptide synthesis and other organic reactions.
Alanine Esters: Esters of alanine, another amino acid, with similar applications but different reactivity and properties.
Uniqueness
Glycin-n-amylester is unique due to its specific ester group, which imparts distinct solubility, reactivity, and biological activity compared to other glycine esters. Its longer alkyl chain can influence its interaction with biological membranes and enzymes, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylquinolin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)9-19-14-8-11(3)16-13-6-5-10(2)7-12(13)14/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUJELHIOXUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C=C(C=CC2=NC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.